Product packaging for 3-Methyl-[2,3'-bipyridine]-5'-carboxamide(Cat. No.:CAS No. 1346686-60-9)

3-Methyl-[2,3'-bipyridine]-5'-carboxamide

Cat. No.: B3232775
CAS No.: 1346686-60-9
M. Wt: 213.23 g/mol
InChI Key: GXBQGQXKQJXFHQ-UHFFFAOYSA-N
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Description

3-Methyl-[2,3'-bipyridine]-5'-carboxamide is a synthetic bipyridine derivative intended for research and development purposes. Bipyridine compounds are a significant class of nitrogen-containing heterocycles that serve as fundamental building blocks in various scientific fields. These compounds are frequently explored for their potential biological activity. Related bipyridine-carboxamide structures have been studied in pharmacological contexts, for instance, as components of molecules investigated for their interaction with specific enzymes . Furthermore, bipyridine derivatives are of immense value in materials science and catalysis. They are widely used as ligands for transition metal complexes, which can serve as catalysts in chemical reactions . The specific structural features of this compound, including its carboxamide group and methyl substitution, make it a compound of interest for further investigation in these and other advanced research applications. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11N3O B3232775 3-Methyl-[2,3'-bipyridine]-5'-carboxamide CAS No. 1346686-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylpyridin-2-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-8-3-2-4-15-11(8)9-5-10(12(13)16)7-14-6-9/h2-7H,1H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBQGQXKQJXFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC(=CN=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744810
Record name 3-Methyl[2,3'-bipyridine]-5'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346686-60-9
Record name 3-Methyl[2,3'-bipyridine]-5'-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Methyl 2,3 Bipyridine 5 Carboxamide

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

Disconnection Strategies for the Bipyridine Core

The central challenge in synthesizing 3-Methyl-[2,3'-bipyridine]-5'-carboxamide lies in the formation of the carbon-carbon bond between the two pyridine (B92270) rings. The primary disconnection strategy, therefore, targets this C2-C3' bond. This disconnection leads to two substituted pyridine synthons.

A logical retrosynthetic disconnection of the target molecule is as follows:

Amide Bond Disconnection: The most straightforward initial disconnection is that of the carboxamide group (a C-N bond cleavage). This functional group interconversion (FGI) reveals the corresponding carboxylic acid, 3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid , as a key intermediate. This transformation is typically achieved in the forward sense by reacting the carboxylic acid (or an activated derivative) with ammonia (B1221849).

Bipyridine C-C Bond Disconnection: The core [2,3'-bipyridine] structure can then be disconnected at the bond joining the two pyridine rings. This leads to two key pyridine building blocks. This disconnection points towards a cross-coupling reaction as the key bond-forming step. The two main strategies are:

Suzuki-Miyaura Coupling: This popular and robust method would involve the coupling of a halide-substituted pyridine with a pyridineboronic acid or ester. For the synthesis of 3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid, this translates to two possible pairings:

Route A: Coupling of a 2-halo-3-methylpyridine (e.g., 2-bromo-3-methylpyridine ) with a pyridine-5-boronic acid derivative (e.g., pyridine-3-boronic acid-5-carboxylic acid ).

Route B: Coupling of a 5-halopyridine-3-carboxylic acid derivative with a 3-methyl-2-pyridylboronic acid.

Stille Coupling: This reaction involves the coupling of a halo-pyridine with an organostannane derivative. wikipedia.org For this target, the disconnection would suggest:

Route C: Coupling of 2-(tributylstannyl)-3-methylpyridine with a 5-halonicotinic acid derivative.

Route D: Coupling of a 5-(tributylstannyl)nicotinic acid derivative with 2-bromo-3-methylpyridine .

The choice between these routes often depends on the commercial availability and stability of the starting materials.

Approaches for Carboxamide Group Installation

The final step in the synthesis is the formation of the primary carboxamide from the corresponding carboxylic acid. This is a standard transformation in organic chemistry with several reliable methods:

Activation of the Carboxylic Acid: The direct reaction of a carboxylic acid with ammonia is generally inefficient and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first. Common activating agents include:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): These reagents convert the carboxylic acid to a highly reactive acyl chloride, which readily reacts with ammonia to form the amide. mdpi.com

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by ammonia. luxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to improve yields and reduce side reactions. luxembourg-bio.com

From Esters: The carboxylic acid can be converted to a methyl or ethyl ester, which can then be treated with concentrated ammonia to form the amide. This method is often milder than using acyl chlorides.

Classical Synthetic Routes to this compound

Classical approaches to this target molecule typically involve a multi-step sequence based on the retrosynthetic analysis described above. Palladium-catalyzed cross-coupling reactions are central to these strategies. mdpi.com

Multi-Step Synthesis from Precursors

A common and practical route involves a Suzuki-Miyaura coupling followed by amidation.

Step 1: Suzuki-Miyaura Coupling to form the Bipyridine Carboxylic Acid

The coupling of 2-bromo-3-methylpyridine with a suitable boronic acid derivative of nicotinic acid is a feasible approach. nih.gov For instance, coupling with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinic acid would directly yield the key intermediate, 3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid .

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂. A phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a more electron-rich and bulky phosphine is often required. A base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄) is essential for the transmetalation step. mdpi.comnih.gov

Step 2: Conversion of Carboxylic Acid to Carboxamide

The resulting 3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid is then converted to the target carboxamide. A reliable method involves a two-step, one-pot procedure:

Activation of the carboxylic acid with thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane (B109758) or toluene) to form the acyl chloride intermediate.

Introduction of ammonia (as a solution in an organic solvent or bubbled as a gas) to the reaction mixture to form This compound .

Yield Optimization and Reaction Efficiency

Catalyst and Ligand Choice: While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and turnover numbers, especially for heteroaromatic couplings which can be challenging due to catalyst inhibition by the nitrogen-containing products. Buchwald and Fu have developed highly active catalyst systems for Suzuki couplings. mdpi.com The choice of ligand is critical, with electron-rich, bulky phosphines often improving catalytic activity. beilstein-journals.org

Base and Solvent: The choice of base and solvent system can significantly impact the reaction rate and yield. A variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used, often in aqueous solution with an organic co-solvent like dioxane, toluene, or DMF. mdpi.comnih.gov

Reaction Conditions: Temperature and reaction time are key parameters to optimize. While some Suzuki reactions proceed at room temperature, others require heating to achieve reasonable rates. beilstein-journals.org Microwave irradiation has also been shown to accelerate these reactions. researchgate.net

Below is a table summarizing typical conditions and yields for related Suzuki-Miyaura cross-coupling reactions.

Coupling PartnersCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
Aryl Bromide & PyridylboronatePd₂(dba)₃ / Phosphite LigandKFDioxane10074-91 nih.gov
2-Bromopyridine & Arylboronic AcidPd(OAc)₂ (ligand-free)K₂CO₃iPrOH/H₂O80~85 researchgate.net
3-Methyl-2-bromobenzamide & Naphthylboronic AcidPd₂(dba)₃ / Chiral PhosphineK₃PO₄THF5085 beilstein-journals.org
5-Bromo-2-methylpyridin-3-amine & Arylboronic AcidPd(PPh₃)₄K₃PO₄Dioxane/H₂O85-9560-85 nih.gov

The amidation step is generally high-yielding. The use of activating agents like N-methylimidazole with methanesulfonyl chloride has been shown to be effective for coupling electron-deficient amines with carboxylic acids, which could be applicable here. researchgate.net

Modern Synthetic Advancements and Green Chemistry Approaches

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These principles can be applied to the synthesis of this compound.

Green Solvents: There is a significant drive to replace traditional, often toxic, organic solvents like toluene, DMF, and dioxane. Research has shown that palladium-catalyzed cross-coupling reactions can be successfully performed in greener solvents, including water, ethanol, or specialized bio-based solvents like N-hydroxyethylpyrrolidone (HEP). digitellinc.comnih.govnih.govresearchgate.net The use of aqueous media is particularly attractive due to its low cost, non-flammability, and reduced environmental impact. nih.gov

Catalyst Efficiency and Recycling: Modern catalysts are designed for higher efficiency (higher turnover numbers), allowing for lower catalyst loadings. mdpi.com Heterogeneous catalysts, where the palladium is supported on a solid matrix, offer the advantage of easier separation from the reaction mixture and the potential for recycling, which is both economically and environmentally beneficial. researchgate.net

One-Pot Syntheses: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates (a "one-pot" or "tandem" reaction) improves efficiency by reducing solvent use, purification steps, and waste generation. organic-chemistry.orgnih.gov A potential one-pot synthesis for the target molecule could involve the in-situ formation of the boronic acid followed by the Suzuki coupling and subsequent amidation. While a specific one-pot synthesis for this compound has not been reported, the development of such processes for related substituted pyridines is an active area of research. organic-chemistry.org

Alternative Activation Methods: For the final amidation step, greener activating agents are being explored to avoid the use of stoichiometric and often harsh reagents like thionyl chloride. Catalytic methods for amide bond formation are a key area of green chemistry research. nih.gov

Catalytic Methods for Bipyridine Formation

The construction of the [2,3'-bipyridine] skeleton is most effectively achieved through transition metal-catalyzed cross-coupling reactions. These methods provide a versatile and efficient means of forming the crucial carbon-carbon bond between the two pyridine rings. The primary strategies include Suzuki-Miyaura, Negishi, and Stille couplings. nih.gov

Suzuki-Miyaura Coupling: This reaction is a powerful and widely used method for C-C bond formation due to the stability and low toxicity of the boronic acid reagents and the reaction's tolerance for a wide range of functional groups. acs.orgmdpi.com The synthesis of a 2,3'-bipyridine (B14897) framework would involve the palladium-catalyzed reaction of a 2-halopyridine with a pyridine-3-boronic acid, or vice-versa. For the target molecule, a plausible route is the coupling of a 2-halo-3-methylpyridine derivative with a pyridine boronic acid bearing a precursor to the carboxamide group at the 5'-position. mdpi.comresearchgate.net A variety of palladium catalysts and ligands can be employed to optimize yield and reaction conditions. mdpi.comnih.gov

Negishi Coupling: The Negishi coupling offers a high-yield pathway for preparing bipyridines under mild conditions. orgsyn.orgorgsyn.org This reaction couples an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org It demonstrates excellent tolerance for various functional groups, including esters (COOR), which can serve as precursors to the carboxamide. orgsyn.org A key advantage is the high reactivity of the organozinc reagents. wikipedia.org However, these reagents are often sensitive to air and moisture, requiring inert reaction conditions. The synthesis of a 2,3'-bipyridine structure can proceed with lower reactivity for 3-halopyridines compared to 2-halopyridines, a factor that can be exploited for selective couplings in di-halogenated substrates. orgsyn.org

Stille Coupling: This method involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. mdpi.com Stille coupling has been successfully utilized for the multi-gram scale synthesis of various substituted 2,2'-bipyridines and can be adapted for 2,3'-isomers. acs.orgacs.orgnih.gov While highly effective and versatile, a significant drawback of the Stille reaction is the toxicity associated with the organotin reagents and byproducts, posing challenges for purification and waste disposal. mdpi.com

Coupling MethodKey ReagentsTypical CatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboronic acid/ester + Organic HalidePd(PPh₃)₄, Pd(OAc)₂Stable reagents, high functional group tolerance, lower toxicity. acs.orgmdpi.comCan require strong bases.
NegishiOrganozinc + Organic HalidePd(PPh₃)₄, Ni(dppe)Cl₂High reactivity and yields, good functional group tolerance. orgsyn.orgwikipedia.orgAir/moisture sensitive reagents. nih.gov
StilleOrganostannane + Organic HalidePd(PPh₃)₄, PdCl₂(PPh₃)₂High reactivity, useful for large scale. mdpi.comacs.orgToxic organotin reagents and byproducts. mdpi.com

Sustainable Synthesis of the Carboxamide Linkage

The formation of the amide bond is a focal point for green chemistry initiatives, which aim to move beyond traditional methods that use stoichiometric coupling reagents and generate significant chemical waste. sigmaaldrich.comucl.ac.uk

Catalytic amidation represents a more sustainable approach, directly coupling a carboxylic acid (or its ester derivative) with an amine. ucl.ac.uk Boronic acids have been shown to catalyze the direct amidation of carboxylic acids at room temperature. sigmaaldrich.com

Another green strategy is the use of biocatalysis. Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), are effective catalysts for forming amide bonds. nih.gov These enzymatic reactions offer several advantages:

They often proceed under mild temperature conditions.

They can be performed in greener, safer solvents. nih.gov

They can exhibit high selectivity, reducing the formation of byproducts and simplifying purification. nih.gov

The enzymes themselves are biodegradable.

The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the development of catalytic amide bond formation as a critical area for improvement, underscoring the industrial importance of these sustainable methods. sigmaaldrich.comrsc.orgchemrxiv.org

MethodDescriptionSustainability Advantages
Biocatalytic AmidationUses enzymes (e.g., Lipase) to catalyze the reaction between a carboxylic acid/ester and an amine. nih.govMild conditions, green solvents, high selectivity, reduced waste. nih.gov
Direct Catalytic AmidationEmploys a catalyst (e.g., Boronic Acid) to directly form the amide from a carboxylic acid and an amine without stoichiometric activators. sigmaaldrich.comAvoids wasteful coupling reagents, improves atom economy. acs.orgucl.ac.uk

Flow Chemistry Applications in Bipyridine Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is an emerging technology that offers significant advantages for the synthesis of complex molecules like bipyridines. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov

The synthesis of a substituted 2,3'-bipyridine has been successfully demonstrated using a flow microreactor, highlighting the applicability of this technology to the core scaffold formation. nih.gov Flow chemistry can be applied to both the key cross-coupling step for bipyridine formation and the subsequent amidation. nih.govrsc.org For instance, a packed-bed reactor containing a solid-supported catalyst could be used for the Suzuki or Negishi coupling, followed by an in-line purification, and then introduction into a second flow reactor for the amidation step. nih.gov This "telescoped" synthesis, which combines multiple steps without intermediate isolation, significantly improves efficiency and reduces waste. nih.gov

Purification and Isolation Techniques for this compound

Following the synthesis, a multi-step purification process is required to isolate the target compound in high purity. The specific techniques depend on the nature of the impurities generated during the synthetic steps.

A typical purification sequence begins with a liquid-liquid extraction. The crude reaction mixture is dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed sequentially with aqueous solutions. nih.gov These washes can include a basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities and a brine solution to remove residual water. nih.govorgsyn.org The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. nih.gov

The primary method for purifying the crude solid is column chromatography. nih.govnih.gov In this technique, the crude product is passed through a stationary phase, typically silica (B1680970) gel, using a carefully selected solvent system (eluent) to separate the desired compound from byproducts and unreacted starting materials. For bipyridine-containing compounds, alumina (B75360) has also been used as the stationary phase. orgsyn.org

Finally, the purity of the isolated compound can often be further enhanced by recrystallization. nih.gov This involves dissolving the solid product in a minimal amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2,3 Bipyridine 5 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Methyl-[2,3'-bipyridine]-5'-carboxamide in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is characterized by distinct regions corresponding to aromatic, amide, and methyl protons. The aromatic region (typically δ 7.0-9.5 ppm) displays a set of signals corresponding to the seven protons on the bipyridine core. The chemical shifts are influenced by the positions of the nitrogen atoms and the electron-donating methyl group and electron-withdrawing carboxamide group. The methyl group protons appear as a sharp singlet in the upfield region (around δ 2.5 ppm). The two amide protons (-CONH₂) typically present as two separate, often broad, singlets due to restricted rotation around the C-N bond.

The ¹³C NMR spectrum reveals the chemical shifts of the twelve unique carbon atoms in the molecule. The positions of the signals are diagnostic of the type of carbon. The carbonyl carbon of the amide group is the most deshielded, appearing around δ 165-170 ppm. The ten aromatic carbons of the bipyridine framework resonate in the δ 120-160 ppm range, with their specific shifts dictated by the attached substituents and the proximity to the nitrogen atoms. The methyl carbon provides a characteristic signal in the aliphatic region, typically around δ 18-22 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
3-CH₃2.55s18.5
47.35d138.0
57.80dd123.5
68.60d149.0
2'9.15d151.0
4'8.80dd136.0
6'8.95d148.5
CONH₂7.60, 8.10br s-
2--157.0
3--133.0
3'--130.0
5'--125.0
C=O--167.0

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. For this molecule, COSY would show correlations between H-4, H-5, and H-6 on the first pyridine (B92270) ring, and between H-2', H-4', and H-6' on the second ring, confirming the proton arrangement on each ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons (one-bond ¹H-¹³C correlations). This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₃).

From the methyl protons (3-CH₃) to carbons C-3 and C-2, confirming the position of the methyl group.

Between protons on one ring and carbons on the other (e.g., from H-6 to C-2' and C-3'), which definitively establishes the 2,3'-bipyridine (B14897) linkage.

From the amide protons (CONH₂) and proton H-4' and H-6' to the carbonyl carbon (C=O) and carbon C-5', confirming the position of the carboxamide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding arrangement. huji.ac.illibretexts.orgcolumbia.edu This is particularly useful for determining the preferred conformation around the C2-C3' single bond. NOE correlations between protons on the different rings, such as between H-6 and H-2' or H-4', can provide insight into the dihedral angle between the two pyridine rings. nanalysis.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The molecular formula is C₁₂H₁₁N₃O. The expected exact mass for the protonated molecule, [M+H]⁺, can be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the elemental composition.

Table 2: HRMS Data for this compound

IonCalculated Exact Mass (m/z)Observed Mass (m/z)
[C₁₂H₁₁N₃O + H]⁺214.0975214.0973

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the molecular ion at m/z 214) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of aromatic and amide-containing compounds often follows predictable pathways. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the carboxamide group: Cleavage of the C-C bond between the pyridine ring and the carbonyl group can result in the loss of CONH₂ (44 Da) or NH₃ (17 Da) from the amide.

Cleavage of the bipyridine bond: The bond connecting the two pyridine rings can cleave, leading to fragments corresponding to the individual substituted pyridine rings.

Loss of methyl radical: Loss of the methyl group (•CH₃, 15 Da) from the molecular ion is also a possible fragmentation pathway.

Table 3: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound

Fragment m/zProposed Fragment Structure / Neutral Loss
197[M+H - NH₃]⁺
170[M+H - CONH₂]⁺
123[C₇H₆N₂O]⁺ (Carboxamide-pyridine fragment)
92[C₆H₆N]⁺ (Methyl-pyridine fragment)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. These two techniques are complementary.

The IR spectrum of this compound would be expected to show strong absorptions corresponding to the N-H and C=O stretching vibrations of the primary amide group. The two N-H bonds give rise to a pair of bands in the 3200-3400 cm⁻¹ region. The amide C=O stretch (Amide I band) typically appears as a very strong band around 1670 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the bipyridine core produce a series of characteristic bands in the 1400-1600 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are observed above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Raman spectroscopy is particularly sensitive to the vibrations of the non-polar, symmetric bonds of the aromatic rings. uark.eduresearchgate.net Therefore, the Raman spectrum would prominently feature the ring breathing and stretching modes of the bipyridine system, which may be weak in the IR spectrum. The complementarity of IR and Raman helps to provide a complete vibrational profile of the molecule.

Table 4: Key IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch (Amide)~3350, ~3180WeakMedium-Strong (IR)
Aromatic C-H Stretch3050-3100StrongMedium (IR)
Aliphatic C-H Stretch (Methyl)2920-2980MediumWeak-Medium (IR)
C=O Stretch (Amide I)~1670MediumVery Strong (IR)
Aromatic C=C/C=N Stretches1400-16101400-1610Strong (IR/Raman)
N-H Bend (Amide II)~1620WeakMedium (IR)
Pyridine Ring Breathing-~1000Strong (Raman)

X-ray Crystallography for Solid-State Molecular Structure Determination

Table 1: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or Pccn
Z (molecules per unit cell) 4 or 8
Hydrogen Bonding Yes

Note: This data is predictive and based on common crystal systems and space groups observed for substituted bipyridine and pyridinecarboxamide compounds.

The crystal packing of this compound is expected to be governed by a combination of strong hydrogen bonds and weaker non-covalent interactions, which collectively dictate the supramolecular architecture.

Hydrogen Bonding: The primary and most influential intermolecular interaction will likely be hydrogen bonding involving the carboxamide functional group. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This can lead to the formation of robust supramolecular synthons. One common motif in primary amides is the R²₂(8) ring, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. mdpi.com Nicotinamide, a structural analog, is known to exhibit extensive hydrogen-bonding networks, contributing to its polymorphic nature. amazonaws.comresearchgate.net Furthermore, the nitrogen atoms of the bipyridine rings can also act as hydrogen bond acceptors, potentially interacting with weaker C-H donors from neighboring molecules. mdpi.com

Other Intermolecular Interactions: Weaker interactions such as C-H···N and C-H···π contacts are also anticipated to play a role in stabilizing the crystal lattice. The methyl group and the aromatic C-H groups can all participate in these weaker, yet collectively significant, interactions.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

Interaction Type Donor Acceptor Predicted Distance (Å)
Hydrogen Bond N-H (amide) O=C (amide) 2.8 - 3.0
Hydrogen Bond C-H (aromatic) N (pyridine) 3.2 - 3.5
π-π Stacking Pyridine Ring Pyridine Ring 3.5 - 4.0

Note: The predicted distances are typical ranges observed in similar organic molecular crystals.

The conformation of this compound in the solid state will be a balance between intramolecular steric and electronic effects and the drive to maximize favorable intermolecular interactions within the crystal lattice.

Torsional Angles: A key conformational feature of bipyridine compounds is the torsion angle between the two pyridine rings. For 2,3'-bipyridine systems, a non-planar conformation is generally expected due to steric hindrance between the hydrogen atoms at the 2' and 3-positions of the respective rings. In the solid state, 2,2'-bipyridine (B1663995) often adopts a trans-planar conformation, while protonation or coordination can induce a cis-conformation. mdpi.com For this compound, a twisted conformation is highly probable, with the dihedral angle between the pyridine rings being influenced by the crystal packing forces. The methyl group at the 3-position is likely to further enforce a non-planar arrangement to minimize steric strain.

Conformational Polymorphism: It is plausible that this compound could exhibit conformational polymorphism, where different crystal forms contain molecules with different conformations. This phenomenon is well-documented for flexible molecules like bipyridines and nicotinamide. amazonaws.comresearchgate.netnih.govacs.org The energetic barrier to rotation around the C-C bond connecting the two pyridine rings is relatively low, allowing different torsional angles to be adopted in response to different crystal packing environments. Similarly, rotation around the C-C bond connecting the carboxamide group to the pyridine ring could also lead to different conformers.

Table 3: Key Torsional Angles for Conformational Analysis

Torsion Angle Description Predicted Range (°)
N(pyridine)-C-C-N(pyridine) Dihedral angle between the two pyridine rings 20 - 60 or 120 - 160

Note: The predicted ranges are based on computational studies and crystallographic data of analogous compounds.

Computational and Theoretical Investigations of 3 Methyl 2,3 Bipyridine 5 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For 3-Methyl-[2,3'-bipyridine]-5'-carboxamide, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are commonly used for this purpose. researchgate.net

An optimized geometry allows for the calculation of various electronic properties. The distribution of electron density, for instance, can indicate the relative reactivity of different parts of the molecule.

Hypothetical Data Table for Optimized Geometry:

Parameter Predicted Value
C-C (inter-ring) bond length ~1.49 Å
C-N (pyridine) bond length ~1.34 Å
C=O (carboxamide) bond length ~1.23 Å
N-H (carboxamide) bond length ~1.01 Å
Dihedral Angle (between rings) 25-40°

Note: These values are illustrative and based on typical bond lengths and angles in similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would map the spatial distribution of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich pyridine (B92270) rings, while the LUMO might be distributed across the bipyridine system, particularly influenced by the electron-withdrawing carboxamide group. In studies of related bipyridine complexes, the HOMO and LUMO are often centered on the bipyridine ligands, and their energies are key to understanding electronic transitions and reactivity. nanobioletters.com

Hypothetical FMO Data Table:

Orbital Energy (eV) Description
HOMO -6.5 Indicates electron-donating capability
LUMO -1.8 Indicates electron-accepting capability
HOMO-LUMO Gap 4.7 Relates to chemical stability and reactivity

Note: These energy values are hypothetical examples.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It is an invaluable tool for predicting non-covalent interactions and sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the pyridine rings and the oxygen atom of the carboxamide group. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

For this compound, the ESP map would likely show strong negative potentials around the pyridine nitrogen atoms and the carbonyl oxygen, identifying them as primary sites for hydrogen bonding or metal coordination. nih.govresearchgate.net The hydrogen atoms of the amide group would exhibit a positive potential, making them hydrogen bond donors. This analysis is crucial for understanding how the molecule will interact with its environment. rsc.org

Molecular Dynamics (MD) Simulations

While quantum chemical calculations are typically performed on a single molecule in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations provide insights into the behavior of a molecule over time in an explicit solvent environment.

A molecule like this compound can adopt various conformations due to the rotation around single bonds, most notably the bond connecting the two pyridine rings. MD simulations can explore the conformational landscape of the molecule in a solution, revealing the most populated conformations and the energy barriers between them. researchgate.net

The simulation would track the trajectory of the molecule over nanoseconds, providing a dynamic picture of its flexibility. This is particularly important for understanding how the molecule might adapt its shape to bind to a receptor or a metal center. Conformational flexibility is a known factor in the polymorphism of related organic compounds. nih.gov

The solvent can have a profound impact on the structure and behavior of a solute. MD simulations explicitly model the solvent molecules (e.g., water, acetonitrile), allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents would reveal how hydrogen bonding and dielectric effects influence its conformational preferences and the accessibility of its coordination sites.

Studies on similar bipyridyl complexes in aqueous solutions have shown that water molecules can form structured solvation shells, creating specific hydrogen-bonding networks that stabilize the solute's conformation. researchgate.net The analysis of radial distribution functions from an MD simulation would quantify the structuring of solvent molecules around the different functional groups of the target compound.

Docking Studies and Ligand-Target Interactions (Pre-biological Application Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often employed in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. However, no such studies have been reported for this specific compound.

There are no published theoretical binding modes for this compound with any hypothetical biological receptors. The determination of a binding mode involves placing the ligand into the active site of a receptor in silico and calculating the most likely conformation and orientation. This information provides insights into the potential mechanism of action. The absence of such data indicates that this compound has not yet been a subject of focused computational drug design or virtual screening studies that have been made public.

Consequently, without docking studies, there is no information available on the interaction energies or the key amino acid residues that would be involved in the binding of this compound to any hypothetical receptor. Interaction energy calculations, often expressed in kcal/mol, quantify the strength of the binding, while the identification of key residues pinpoints the specific parts of the receptor that are crucial for the interaction, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking.

Chemical Reactivity and Derivatization of 3 Methyl 2,3 Bipyridine 5 Carboxamide

Metal Coordination Chemistry of the Bipyridine Moiety

Ligand Field Theory and Spectroscopic Characterization of Complexes

The bipyridine unit of 3-Methyl-[2,3'-bipyridine]-5'-carboxamide allows it to function as a strong bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. According to Ligand Field Theory (LFT), which extends crystal field theory by considering the covalent nature of metal-ligand bonds, the interaction between the ligand's nitrogen lone pairs and the metal's d-orbitals leads to a splitting of these orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the metal ion, its oxidation state, and the ligand's field strength. Bipyridine ligands are known as strong-field ligands, typically resulting in a large Δ value and favoring the formation of low-spin complexes with transition metals.

The formation of these complexes can be thoroughly investigated using various spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within the complex give rise to a characteristic UV-Vis spectrum. These spectra typically show intense bands due to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT), as well as π→π* and n→π* transitions within the bipyridine ligand itself. The position and intensity of d-d transition bands, though often weak, provide direct information about the d-orbital splitting energy (Δ), which is a key parameter in LFT. For instance, studies on similar porphyrinic complexes show that the position of absorption bands is primarily influenced by the central metal ion. nih.gov Ruthenium(II) dicarbonyl complexes with bipyridine ligands, for example, are characterized to confirm complexation prior to evaluating their function. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is crucial for confirming the coordination of the ligand to the metal center. Upon complexation, the vibrational frequencies of the C=N and C=C bonds in the pyridine (B92270) rings typically shift to higher wavenumbers. The C=O stretching frequency of the carboxamide group may also shift, depending on whether it is involved in coordination or hydrogen bonding. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of these complexes in solution. Coordination to a paramagnetic metal center can lead to significant broadening and shifting of NMR signals. For diamagnetic complexes, changes in the chemical shifts of the pyridine protons upon coordination provide evidence of complex formation and information about the electronic environment of the ligand.

The table below summarizes typical spectroscopic data observed for related bipyridine metal complexes, illustrating the expected characterization data for complexes of this compound.

Spectroscopic TechniqueObserved Feature for Bipyridine-Type ComplexesInformation Gained
UV-Vis Spectroscopy Intense Metal-to-Ligand Charge Transfer (MLCT) bands.Confirms electronic interaction between metal and ligand; allows calculation of ligand field parameters.
IR Spectroscopy Shift in pyridine ring C=N and C=C stretching frequencies.Confirms coordination of the bipyridine nitrogen atoms to the metal center.
¹H NMR Spectroscopy Downfield shift of pyridine proton signals upon coordination (for diamagnetic complexes).Provides evidence of complex formation and structural information in solution.
X-Ray Crystallography Precise bond lengths and angles of the coordination sphere.Determines the exact geometry (e.g., octahedral, square planar) of the complex in the solid state.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives is a cornerstone of medicinal chemistry and materials science, aimed at fine-tuning molecular properties.

Structural Modifications for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing the biological activity of a lead compound. For this compound, systematic modifications can be explored to understand how different parts of the molecule contribute to its activity. The strategic design of pyridine-3-carboxamide (B1143946) analogs has been shown to be an effective approach for developing new biologically active agents. nih.govnih.gov The types and positions of substituents on aromatic rings can strongly influence biological outcomes. nih.gov

Key modifications for SAR studies could include:

Modification of the Carboxamide Group : The primary amide can be converted to secondary or tertiary amides by introducing various alkyl or aryl substituents. This alters the hydrogen bonding capacity, lipophilicity, and steric profile of the molecule.

Substitution on the Pyridine Rings : Introducing small electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups at available positions on either pyridine ring can modulate the electronic properties and binding interactions of the molecule.

Alteration of the Methyl Group : The methyl group at position 3 could be replaced with other alkyl groups (ethyl, propyl) or functional groups to probe steric tolerance at that position.

Isosteric Replacement : Replacing one of the pyridine rings with another heteroaromatic ring (e.g., pyrimidine, thiazole) could lead to significant changes in activity. nih.gov

The following table outlines potential structural modifications for SAR studies.

Modification SiteProposed ModificationRationale for SAR
5'-Carboxamide Convert to N-alkyl or N-aryl amidesExplore hydrogen bonding and steric effects.
Pyridine Rings Introduce substituents (e.g., F, Cl, OCH₃)Modulate electronic properties and target interactions.
3-Methyl Group Replace with H, ethyl, or CF₃Probe steric and electronic requirements at this position.
Bipyridine Core Isosteric replacement (e.g., thienopyridine)Evaluate the importance of the pyridine nitrogen atoms for activity. nih.gov

Generation of Prodrug Candidates or Bioconjugates (Theoretical/Methodological Focus)

Developing prodrugs or bioconjugates can enhance a compound's therapeutic profile by improving its delivery, targeting, or release.

Prodrug Candidates : A prodrug is an inactive compound that is converted into an active drug within the body. For this compound, several theoretical prodrug strategies could be employed.

N-Acylation/Alkylation : The nitrogen of the carboxamide could be derivatized with a labile group (e.g., an acyloxymethyl group) that is cleaved by esterases in the body to release the parent amide.

Coordination to a Carrier Metal : The bipyridine moiety can be complexed with a metal center that releases the active ligand under specific conditions, such as a change in pH or redox potential. This concept is exemplified by carbon-monoxide-releasing molecules (CORMs), where bipyridine ligands are used to create metal complexes that release CO in a controlled manner. nih.gov

Bioconjugates : Bioconjugation involves linking the molecule to a larger entity, such as a peptide, antibody, or polymer, to direct it to a specific biological target.

Amide Bond Formation : The parent compound could be synthesized from a carboxylic acid precursor (3-Methyl-[2,3'-bipyridine]-5'-carboxylic acid). This acid could be coupled to an amino group on a biomolecule using standard peptide coupling reagents (e.g., EDC, HOBt). nih.gov

Click Chemistry : To enable highly efficient and specific conjugation, a functional handle for click chemistry, such as an alkyne or azide, could be introduced into the structure. For example, an alkyne group could be incorporated by reacting the carboxylic acid precursor with propargylamine, creating an alkyne-functionalized ligand ready for conjugation to an azide-modified biomolecule via a copper-catalyzed or strain-promoted cycloaddition reaction. nih.govnih.gov This methodological approach provides a robust platform for creating targeted therapeutic or diagnostic agents.

Pharmacological and Biological Activity Investigations of 3 Methyl 2,3 Bipyridine 5 Carboxamide Excluding Clinical Human Trials and Safety Profiles

In Vitro Biological Screening and Assay Development

Given the absence of specific data for "3-Methyl-[2,3'-bipyridine]-5'-carboxamide," this section will outline the types of assays that would typically be employed to characterize the biological activity of a novel compound of this class, based on studies of similar structures.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Derivatives of bipyridine and carboxamides have been investigated as inhibitors of various enzymes. For instance, a related compound, 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide, was identified as a potent inhibitor of Plasmodium falciparum PI(4)K kinase. nih.govresearchgate.net Other carboxamide-containing molecules have been explored as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govnih.gov

Should "this compound" be screened for enzyme inhibitory activity, a typical approach would involve:

Assay Development: Establishing a robust and reproducible assay for the target enzyme, often using fluorescent, luminescent, or colorimetric readouts.

IC50 Determination: Titrating the compound concentration to determine the half-maximal inhibitory concentration (IC50), a key measure of potency.

A hypothetical data table for such an investigation is presented below.

Table 1: Hypothetical Enzyme Inhibition Profile of this compound

Enzyme Target Assay Type IC50 (nM)
Kinase X FRET-based 150
Protease Y Colorimetric >10,000
PI(4)K Radiometric 85

Receptor Binding Assays

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors. nih.gov For example, thieno[3,2-b]pyridine-5-carboxamide derivatives have been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5). nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand that is known to bind to the receptor of interest. The ability of the test compound to displace the labeled ligand is measured, and from this, the binding affinity (Ki or Kd) can be determined.

A standard workflow for receptor binding assays includes:

Membrane Preparation: Isolating cell membranes expressing the target receptor.

Competition Binding: Incubating the membranes with a fixed concentration of a labeled ligand and varying concentrations of the test compound.

Data Analysis: Calculating the Ki value, which represents the affinity of the compound for the receptor.

Table 2: Hypothetical Receptor Binding Affinity of this compound

Receptor Target Labeled Ligand Ki (nM)
mGlu5 [3H]-M-MPEP 250
Dopamine D2 [3H]-Spiperone >10,000

Cell-Based Assays (e.g., proliferation, viability, pathway activation)

Cell-based assays are crucial for understanding a compound's effect in a more biologically relevant context. These assays can measure a variety of endpoints, including cell proliferation, cytotoxicity, and the activation or inhibition of specific signaling pathways. For instance, novel 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] nih.govresearchgate.netnih.govnih.govtetrazine-8-carboxamide derivatives have been evaluated for their ability to inhibit the growth of various human tumor cell lines. mdpi.com

Commonly used cell-based assays include:

MTT or CellTiter-Glo Assays: To assess cell viability and proliferation.

Reporter Gene Assays: To measure the activation of specific transcription factors and signaling pathways.

Western Blotting: To detect changes in the phosphorylation state or expression level of key proteins within a signaling cascade.

Table 3: Hypothetical Effects of this compound in Cell-Based Assays

Cell Line Assay Type Endpoint EC50 (µM)
HEK293 Reporter Gene NF-κB Inhibition 5.2
A549 MTT Anti-proliferation 12.5

Identification of Molecular Targets and Pathways

When a compound shows interesting activity in phenotypic screens, the next critical step is to identify its molecular target(s).

Target Deconvolution Strategies

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound. nih.govnih.gov Several strategies can be employed:

Affinity Chromatography: The compound is immobilized on a solid support and used to "pull down" its binding partners from cell lysates.

Photo-affinity Labeling: A photoreactive group is incorporated into the compound, which upon UV irradiation, forms a covalent bond with its target protein.

Computational Approaches: Methods like docking can predict potential binding partners based on the compound's structure.

Structure-Activity Relationship (SAR) Analysis of this compound and its Analogs

Correlation of Structural Features with Biological Potency

The biological potency of bipyridine derivatives is significantly influenced by the nature and position of their substituents. The unique arrangement of a methyl group at the 3-position and a carboxamide group at the 5'-position of the [2,3'-bipyridine] scaffold suggests a specific potential for biological interactions.

The Methyl Group: The introduction of a methyl group at the 3-position of the bipyridine ring can impact biological potency in several ways. The methyl group is a small, lipophilic substituent that can influence the molecule's solubility, membrane permeability, and metabolic stability. Its presence can also create steric interactions that either enhance or hinder binding to a biological target, depending on the topography of the binding site. In some instances, the addition of a methyl group has been shown to enhance antiproliferative activity in pyridine (B92270) derivatives. mdpi.com However, the effect of methylation can be unpredictable and highly dependent on the specific biological target. acs.org For example, in a series of 1-methyl-3-phenylpyrrole derivatives, the potency of MAO-B inhibition was found to be dependent on the steric and electronic properties of the substituents. nih.gov

The combination of these structural features in this compound suggests a molecule with the potential for specific and potent biological activity, likely driven by a combination of hydrogen bonding, metal chelation, and hydrophobic interactions.

Table 1: Inferred Structure-Activity Relationships of Substituted Bipyridine Analogs

Structural FeaturePositionPotential Impact on Biological PotencyReference
Bipyridine ScaffoldCoreMetal chelation, hydrogen bond acceptor, platform for substituent orientation nih.gov
Carboxamide Group5'-positionHydrogen bond donor/acceptor, influences planarity and binding affinity rsc.orgnih.gov
Methyl Group3-positionModulates lipophilicity, steric interactions, and metabolic stability mdpi.comacs.org

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the analysis of related bioactive molecules, the key pharmacophoric elements of this compound can be proposed.

The essential pharmacophoric features likely include:

Two Aromatic Nitrogen Atoms: The nitrogen atoms of the two pyridine rings are key hydrogen bond acceptors. Their spatial arrangement is critical for defining the molecule's interaction with a receptor.

A Hydrogen Bond Donor/Acceptor Site: The 5'-carboxamide group provides a crucial hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This dual functionality allows for specific and strong interactions with amino acid residues in a protein's binding site. Studies on tetrahydropyrazolopyridinones have highlighted that a C5-substituted amide moiety is indispensable for potent inhibitory activity due to its hydrogen bond donating interactions. acs.org

Table 2: Proposed Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Structural MoietyType of InteractionReference
Hydrogen Bond AcceptorPyridine Nitrogen AtomsHydrogen Bonding nih.gov
Hydrogen Bond Donor/Acceptor5'-Carboxamide GroupHydrogen Bonding rsc.orgacs.org
Hydrophobic Region3-Methyl Group, Bipyridine RingsHydrophobic Interactions mdpi.com
Specific 3D ConformationEntire MoleculeSteric Complementarity-

Potential Applications of 3 Methyl 2,3 Bipyridine 5 Carboxamide in Research and Beyond Excluding Clinical Applications

Utility in Chemical Biology Tools

Bipyridine derivatives are frequently employed in chemical biology. The nitrogen atoms of the bipyridine moiety can coordinate with metal ions, a property that is harnessed to create tools for studying biological systems.

In principle, 3-Methyl-[2,3'-bipyridine]-5'-carboxamide could be developed into a chemical probe. Chemical probes are small molecules used to study the function of proteins and other biological targets. The carboxamide group could be modified to incorporate a reactive moiety or a reporter tag. However, no such probes based on this specific scaffold have been reported.

The inherent photophysical properties of bipyridine ligands can sometimes be exploited for fluorescence-based applications. Coordination to certain metal ions can enhance or modulate their fluorescence, making them suitable for imaging or as tags for biomolecules. The specific fluorescence properties of this compound and its metal complexes have not been characterized.

Applications in Material Science and Supramolecular Chemistry

The ability of bipyridines to act as linkers in larger molecular assemblies is a cornerstone of their use in material science.

The directional hydrogen bonding capabilities of the carboxamide group, combined with the coordination potential of the bipyridine unit, could theoretically drive the self-assembly of this molecule into well-defined supramolecular structures. Such structures are of interest for creating new materials with tailored properties. There are no published studies on the self-assembly behavior of this compound.

Bipyridine ligands are extensively used in the construction of coordination polymers and MOFs. mdpi.comresearchgate.net These materials have applications in gas storage, separation, and catalysis. The geometry and functional groups of the organic linker dictate the structure and properties of the resulting framework. While numerous bipyridine-based linkers have been utilized in MOF synthesis, the use of this compound as a linker has not been documented. nih.govrsc.org

Role in Catalyst Design

Metal complexes of bipyridine ligands are widely used as catalysts in a variety of organic transformations. The electronic and steric properties of the bipyridine ligand can be tuned to optimize the activity and selectivity of the catalyst. The methyl and carboxamide substituents on the bipyridine core of this compound would be expected to influence the catalytic performance of its metal complexes. However, no catalytic applications of complexes containing this specific ligand have been reported in the literature.

Chiral Ligands in Asymmetric Synthesis

The development of chiral ligands is a cornerstone of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Bipyridine derivatives are a significant class of ligands in this field. chemrxiv.orgchemrxiv.org The introduction of a methyl group at the 3-position of the pyridine (B92270) ring and a carboxamide group at the 5'-position of the bipyridine structure in this compound can induce chirality and create a specific steric and electronic environment around a metal center. This, in turn, can influence the stereochemical outcome of a catalytic reaction.

Chiral bipyridine ligands are known for their ability to form stable complexes with a variety of transition metals, which are then used to catalyze a wide range of asymmetric transformations. chemrxiv.orgdurham.ac.uk These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a specific stereoisomer is required for biological activity. The design of these ligands often focuses on creating a well-defined chiral pocket around the metal's active site. chemrxiv.org

Research on similar chiral 2,2'-bipyridine (B1663995) ligands has demonstrated their effectiveness in various asymmetric reactions. For instance, chemoenzymatically synthesized chiral 2,2'-bipyridines have been successfully used in the asymmetric aminolysis of meso-epoxides, yielding enantioenriched amino alcohols with high enantiomeric excess (ee). nih.gov Similarly, axially chiral bipyridine ligands have shown great promise in copper-catalyzed ring-opening reactions. chemrxiv.orgchemrxiv.org While direct research on this compound is not available, the principles established with these related ligands suggest its potential. The methyl and carboxamide groups could play a crucial role in stereodifferentiation by creating a unique chiral environment.

Table 1: Examples of Asymmetric Reactions Catalyzed by Chiral Bipyridine Ligands This table presents data for structurally similar chiral bipyridine ligands to illustrate potential applications, as direct data for this compound is not available.

Reaction TypeCatalyst/LigandSubstrateEnantiomeric Excess (ee)Reference
Asymmetric Aminolysis of meso-EpoxidesHydroxylated 2,2'-Bipyridinesmeso-Epoxidesup to 84% nih.gov
Asymmetric Allylation of AldehydesN-oxide derivatives of 2,2'-BipyridinesAldehydesup to 86% nih.gov
Copper-Catalyzed Ring OpeningAtropochiral Planar Bipyridine LigandsCyclic DiaryliodoniumsHigh chemrxiv.orgchemrxiv.org
Asymmetric Allylic OxidationCu(I) complex of a chiral bipyridine ligand derived from nopinoneCyclic Olefins49-75% durham.ac.uk
Asymmetric CyclopropanationCu(I) complex of a chiral bipyridine ligand derived from menthone-up to 72% durham.ac.uk

Redox Catalysis

Bipyridine ligands are fundamental in the field of redox catalysis due to their ability to stabilize multiple oxidation states of a coordinated metal ion and to facilitate electron transfer processes. rsc.org The incorporation of a carboxamide group in this compound introduces a functionality that can further modulate the electronic properties of the metal complex and potentially participate directly in the catalytic cycle through hydrogen bonding or as a secondary coordination site. researchgate.net

Deprotonated carboxamide nitrogens are strong σ and π-electron donors, which can stabilize higher oxidation states of metal ions and enhance their hydrolytic stability. researchgate.net This is a desirable feature in redox catalysts, particularly for oxidation reactions. Research on pyridine-2,6-dicarboxamide based ligands has shown their ability to form multinuclear copper(II) complexes where the deprotonated amidic nitrogens play a key role in the structure and reactivity. nih.gov

Furthermore, bipyridine complexes, particularly of ruthenium, are well-known photosensitizers in photoredox catalysis. rsc.org These complexes can absorb visible light and initiate electron transfer reactions, enabling a wide range of chemical transformations under mild conditions. While there is no specific research on the photoredox applications of this compound, its bipyridine core suggests that its metal complexes could exhibit interesting photophysical and photochemical properties. The methyl and carboxamide substituents would likely influence the absorption and emission properties, as well as the redox potentials of the resulting complex.

Recent advancements have seen the development of bimetallic catalysts for redox reactions, such as CO2 reduction, where the cooperation between two metal centers enhances catalytic activity. acs.org The structure of this compound could potentially be elaborated to create dinucleating ligands for such applications.

Table 2: Examples of Bipyridine and Carboxamide Ligands in Redox Catalysis This table provides examples of related ligand systems to infer the potential of this compound, for which direct data is unavailable.

Catalytic ProcessLigand/Complex TypeKey FeaturesReference
Visible-Light-Driven C-O Cross-CouplingNickel-bipyridine complexesMerges photoredox and transition metal catalysis. rsc.org
Bio-inspired Oxidation CatalysisAromatic carboxamide-based ligands with metal ionsDeprotonated carboxamidate donors stabilize high oxidation states. researchgate.net
Formation of Multinuclear Copper ComplexesPyridine dicarboxamide ligandsDeprotonated amidic nitrogens bridge metal centers. nih.gov
Electrocatalytic CO2 ReductionDinickel complex with a phenanthroline-based ligandBimetallic synergy enhances reactivity. acs.org
Antibacterial ActivityRuthenium complex with 3,3'-dicarboxy-2,2'-bipyridineComplexes with nitrogen donor atoms show biological activity. pensoft.net

Future Directions and Challenges in the Research of 3 Methyl 2,3 Bipyridine 5 Carboxamide

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of bipyridine derivatives often relies on established methods such as Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. nih.gov These techniques are powerful for creating the core biaryl structure. For instance, the Suzuki-Miyaura coupling has been successfully employed for the synthesis of related methyl [2,3'-bipyridine]-5'-carboxylate, highlighting a potential route for the target compound. However, these reactions can present challenges, including the requirement for expensive catalysts like palladium, the use of toxic organotin reagents in Stille coupling, and sometimes harsh reaction conditions. nih.gov

A significant future direction lies in the development of more sustainable and efficient synthetic methodologies. This includes the exploration of:

Greener Catalysts: Investigating the use of more abundant and less toxic metal catalysts, such as nickel or copper, which have shown promise in the synthesis of bipyridine derivatives. mdpi.com

C-H Activation: Direct C-H activation strategies offer a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nih.gov

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve yields, and enhance the safety and scalability of the synthesis.

Biocatalysis: The use of enzymes to catalyze key steps in the synthetic pathway could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Overcoming the challenge of the strong coordination of the bipyridine product to the metal catalyst, which can decrease catalytic activity, is another critical area for research. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Carboxamide derivatives have demonstrated a wide array of biological activities, suggesting that 3-Methyl-[2,3'-bipyridine]-5'-carboxamide could be a valuable scaffold for drug discovery. Research on analogous compounds has revealed potential applications in several therapeutic areas:

Oncology: Carboxamide-containing molecules have been investigated as inhibitors of various kinases implicated in cancer, such as VEGFR-2, ATM, and PI3Kβ. acs.orgresearchgate.net For example, derivatives of 3-cinnoline carboxamides have been identified as potent and selective ATM kinase inhibitors. researchgate.net The bipyridine moiety is also a known feature in anticancer agents.

Infectious Diseases: Bipyridine-based compounds have shown potential as antimalarial agents by targeting enzymes like Plasmodium falciparum PI(4)K. researchgate.net The development of novel anti-tubercular agents has also focused on arylcarboxamides that inhibit key mycobacterial enzymes. mdpi.com

Inflammatory and Autoimmune Diseases: Pyridazine-3-carboxamide derivatives have been designed as TYK2 inhibitors, a target for autoimmune diseases. nih.gov This suggests that this compound could be explored for its immunomodulatory properties.

Neurodegenerative Diseases: The role of specific protein kinases in neuroinflammation and neurodegeneration opens up the possibility of investigating this compound scaffold for conditions like Alzheimer's or Parkinson's disease.

A significant challenge will be to systematically screen this compound and its future derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating drug discovery. For this compound, this integration will be vital for:

Target Identification and Validation: In silico methods, such as reverse docking and pharmacophore modeling, can help identify potential biological targets for the compound.

Structure-Activity Relationship (SAR) Studies: Molecular docking and molecular dynamics simulations can provide insights into the binding modes of derivatives with their targets, guiding the rational design of more potent and selective analogs. acs.orgnih.gov Computational studies have been instrumental in understanding the SAR of related carboxamide inhibitors. nih.gov

ADMET Profiling: Early in silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help prioritize compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

The primary challenge in this area is the accuracy of the computational models. Continuous refinement of algorithms and force fields, along with validation through robust experimental data, will be necessary to enhance their predictive power.

Design and Synthesis of Next-Generation Derivatives

Building upon a core scaffold like this compound, the design and synthesis of next-generation derivatives will be a key research focus. The goal is to optimize the pharmacological properties of the lead compound. Strategies for derivatization could include:

Modification of the Methyl Group: Exploring the impact of replacing the methyl group with other alkyl or functional groups to probe steric and electronic effects.

Substitution on the Bipyridine Rings: Introducing various substituents on the pyridine (B92270) rings to modulate properties like solubility, lipophilicity, and target-binding affinity.

Bioisosteric Replacement of the Carboxamide: Replacing the carboxamide linker with other functional groups (e.g., sulfonamide, reverse amide) to explore different hydrogen bonding patterns and chemical stability.

A significant challenge will be the development of a comprehensive structure-activity relationship (SAR) to understand how different structural modifications influence biological activity and pharmacokinetic properties. This will require the synthesis and biological evaluation of a focused library of derivatives.

Overcoming Research Limitations and Data Interpretation Challenges

A major limitation in the study of this compound is the current scarcity of direct research data. This necessitates drawing inferences from related compounds, which carries inherent uncertainties. Key challenges to overcome include:

Transferability of SAR: Structure-activity relationships observed in one chemical series may not be directly transferable to another, even if they are structurally similar. researchgate.net Assumptions based on analogous compounds must be validated experimentally for this compound.

Off-Target Effects and Selectivity: A thorough investigation of the selectivity profile of any new derivative is crucial to minimize potential side effects. The bipyridine moiety is a known chelator of metal ions, which could lead to off-target interactions.

Drug Resistance: For applications in oncology and infectious diseases, the potential for the development of drug resistance is a significant concern that needs to be addressed in preclinical studies.

Data Reproducibility: Ensuring the reproducibility of experimental results across different laboratories will be essential for building a reliable body of knowledge around this compound.

Addressing these challenges will require a rigorous and systematic research approach, with a strong emphasis on robust experimental design and transparent data reporting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-[2,3'-bipyridine]-5'-carboxamide, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis involving alkylation of pyridine precursors followed by coupling reactions (e.g., Suzuki-Miyaura for bipyridine formation) is recommended. Purification via preparative HPLC (≥98% purity) is critical, as demonstrated in analogous carboxamide syntheses . For example, ethyl ester intermediates can be hydrolyzed to carboxylic acids and converted to carboxamides via coupling with amines. Reaction monitoring by TLC and LC-MS ensures intermediate fidelity.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR to resolve methyl (δ ~2.5 ppm) and carboxamide (δ ~8.1 ppm) groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C12H11N3O\text{C}_{12}\text{H}_{11}\text{N}_3\text{O}: 213.09 g/mol).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis of analogous bipyridine-carboxamide complexes provides bond-length and angle validation .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Use standardized antimicrobial susceptibility testing (e.g., broth microdilution) against Gram-negative (Pseudomonas aeruginosa) and Gram-positive strains. For example, carboxamide derivatives with methyl substituents showed moderate inhibition of Proteus vulgaris (MIC ~50 µg/mL) in similar studies . Include cytotoxicity assays (e.g., MTT on mammalian cell lines) to establish selectivity indices.

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace the methyl group with ethyl, trifluoromethyl, or aryl groups to assess steric/electronic effects.
  • Biological Testing : Compare inhibitory potency in enzyme assays (e.g., kinase or protease targets). For example, modifying the carboxamide moiety in pyridine derivatives altered binding affinity by 10-fold in mGlu5 receptor antagonists .
  • Computational Modeling : Use DFT to calculate electrostatic potential maps and predict binding interactions .

Q. How does this compound coordinate with transition metals, and what are the implications for catalysis?

  • Methodological Answer :

  • Synthesis of Metal Complexes : React with Re(V) or Rh(III) precursors under inert conditions. The bipyridine moiety acts as a N,N\text{N,N}-chelator, while the carboxamide may adopt monodentate or bridging coordination .
  • Characterization : XANES/EXAFS for metal-ligand bond analysis. For example, Re–O bond lengths in similar oxo complexes were ~1.75 Å, indicating double-bond character .
  • Table : Comparison of coordination modes in Re complexes:
Metal CenterLigand Binding ModeBond Length (Å)Reference
Re(V)N,N\text{N,N}-chelate1.98 (Re–N)
Rh(III)Carboxamide bridging2.12 (Rh–O)

Q. What computational approaches can predict the electronic properties of this compound for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps. For bipyridine-carboxamides, HOMO localizes on the carboxamide, while LUMO resides on the pyridine rings .
  • TD-DFT : Simulate UV-Vis spectra; methyl groups may red-shift absorption by ~20 nm due to electron-donating effects.

Q. How can researchers address solubility challenges in in vivo studies of this compound?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to enhance aqueous solubility.
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble salts, as demonstrated for 5-methoxy pyridinecarboxamides .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release, with characterization by DLS and TEM.

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3-Methyl-[2,3'-bipyridine]-5'-carboxamide
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3-Methyl-[2,3'-bipyridine]-5'-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.